ST271 is a synthetic 4-hydroxycinnamamide derivative that functions as a potent and specific inhibitor of tyrosine-specific protein kinases (tyrosine kinases) in vitro. [] These enzymes play a crucial role in various cellular processes, including signal transduction, growth, and differentiation.
ST271's inhibitory activity arises from its ability to compete with substrate proteins for binding to the tyrosine kinase active site. [] This targeted inhibition makes ST271 a valuable tool for investigating the roles of tyrosine kinases in various cellular functions.
The synthesis of ST271 involves several chemical reactions that typically include the formation of key intermediates followed by purification steps. While specific proprietary methods may vary among manufacturers, the general approach includes:
The molecular structure of ST271 features a complex arrangement that includes a central aromatic ring system linked to nitrogen-containing groups. The structural representation can be depicted as follows:
Data regarding the precise three-dimensional conformation of ST271 can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its binding interactions with target proteins .
ST271 participates in various chemical reactions that are critical for its function as a kinase inhibitor. Some notable reactions include:
Understanding these reactions is crucial for optimizing ST271's application in therapeutic contexts .
The mechanism of action of ST271 primarily revolves around its role as a selective inhibitor of protein tyrosine kinases. The process can be summarized as follows:
Data from preclinical studies indicate that ST271 exhibits significant anti-proliferative effects against various cancer cell lines, reinforcing its potential therapeutic applications .
ST271 possesses several physical and chemical properties that are relevant for its use in laboratory settings:
These properties are essential for researchers when considering formulation and application in experimental protocols .
ST271 has several scientific applications primarily focused on its role in cancer research:
As research continues, the full potential of ST271 may expand into other areas such as immunology and metabolic disorders where kinase signaling plays a significant role .
ST271 is strongly linked to pediatric infections and systemic complications, particularly in unvaccinated or partially vaccinated populations. In China’s multicenter surveillance (2010–2015), ST271 ranked as the third most prevalent sequence type (7.3% of isolates) among 300 IPD cases, predominantly associated with serotypes 19F and 19A [7]. Clinically, it correlates with bacteremia (72.7% of isolates) and meningitis (19.0%), with higher prevalence in children ≤5 years (47% of cases) [7].
Post-vaccination surveillance in Serbia (2018–2023) revealed ST271’s decline following PCV13 introduction, though residual cases persisted due to serotype switching [4]. Similarly, EU data (2022) identified serotype 19A (frequently harboring ST271) as the third most common IPD serotype, causing 13.4 cases/100,000 infants [5]. This lineage’s expansion highlights its transmission efficiency and adaptability across continents.
Table 1: Global Prevalence of ST271 in Invasive Pneumococcal Disease
Region | Time Period | % of IPD Isolates | Dominant Serotypes | Clinical Presentations |
---|---|---|---|---|
China [7] | 2010–2015 | 7.3% | 19F, 19A | Bacteremia (72.7%), Meningitis (19%) |
Serbia [4] | 2010–2017 | 8.9% | 19F | Pneumonia, Sepsis |
Serbia [4] | 2018–2023 | 2.1% | 19A, 15B | Bacteremia, Meningitis |
EU [5] | 2022 | Serotype 19A: 12.1% | 19A (ST271-associated) | Pediatric sepsis, Meningitis |
ST271 exhibits multidrug resistance (MDR), particularly to macrolides, penicillin, and cephalosporins. Chinese IPD isolates of serotypes 19F/19A (ST271-associated) showed 98.2% resistance to erythromycin and clindamycin, with 67.7% classified as penicillin-nonsusceptible (PNSP) using meningitis breakpoints [7]. This resistance profile exceeds non-ST271 strains, suggesting genomic plasticity enables accumulation of resistance determinants.
Mechanistically, ST271 leverages:
Notably, ST271’s resistance correlates with treatment failures in meningitis, where ceftriaxone nonsusceptibility reached 22% in serotype 23B (a switched variant) in Australia [2]. This lineage contributes significantly to the WHO’s "medium-priority" antimicrobial-resistant pathogen list [7].
Table 2: Antimicrobial Resistance Profile of ST271-Associated Serotypes in China [7]
Antibiotic | Resistance Rate (%) | Resistance Mechanism |
---|---|---|
Erythromycin | 98.2 | erm(B), mef(E) efflux |
Clindamycin | 95.8 | erm(B)-mediated MLSB phenotype |
Penicillin (meningitis) | 67.7 | Altered PBPs (PBP1A/2B/2X) |
Tetracycline | 88.4 | tet(M), tet(O) ribosomal protection |
Trimethoprim-sulfamethoxazole | 81.3 | folA mutations, sul genes |
PCV introduction drove serotype replacement favoring ST271-associated non-vaccine types (NVTs). In Serbia, pre-PCV13 (2010–2017), ST271 primarily expressed serotype 19F (PCV13-covered). Post-PCV13 (2018–2023), its prevalence declined by 76%, with remaining isolates expressing NVTs like 15B/C via capsule switching [4]. This shift mirrors EU trends where PCV13 serotypes (including 19A) decreased from 85% to 46% in children <5 years, while NVTs (9N, 15A, 22F, 23B) increased to 54% [5].
ST271’s post-vaccination dynamics involve:
Notably, ST271’s decline in vaccine-type expression (e.g., 19F) correlates with reduced antibiotic resistance in Serbia, where PNSP rates dropped post-PCV13 [4]. However, emergent NVTs exhibit concerning resistance, highlighting ST271’s role in sustaining resistance reservoirs.
Table 3: Impact of PCV Vaccination on ST271 Prevalence in Serbia [4]
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7